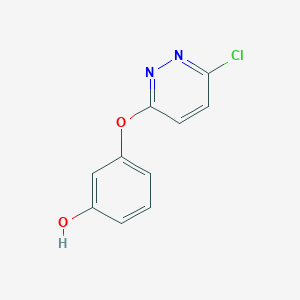

3-Chloro-6-(3-hydroxyphenoxy)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

3-(6-chloropyridazin-3-yl)oxyphenol |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-4-5-10(13-12-9)15-8-3-1-2-7(14)6-8/h1-6,14H |

InChI Key |

VLVBLIRDUWXVPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 6 3 Hydroxyphenoxy Pyridazine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For 3-chloro-6-(3-hydroxyphenoxy)pyridazine, the most logical disconnection is at the ether linkage (C-O bond), as this is a common and reliable bond-forming reaction. This disconnection strategy simplifies the target molecule into two key precursors: a pyridazine-containing electrophile and a phenolate (B1203915) nucleophile.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis suggests that the primary synthetic strategy involves the reaction of 3,6-dichloropyridazine (B152260) with resorcinol (B1680541). The chlorine atom on the pyridazine (B1198779) ring acts as a leaving group in a nucleophilic aromatic substitution reaction with one of the hydroxyl groups of resorcinol.

Precursor Synthesis and Derivatization Routes

Preparation of Pyridazine Ring Precursors

The key pyridazine precursor is 3,6-dichloropyridazine. This compound is commercially available but can also be synthesized from maleic anhydride (B1165640). The synthesis involves the condensation of maleic anhydride with hydrazine (B178648) to form maleic hydrazide (3,6-dihydroxypyridazine), followed by chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Table 1: Synthesis of 3,6-Dichloropyridazine

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Maleic anhydride, Hydrazine hydrate (B1144303) | Acetic acid, Reflux | Maleic hydrazide |

| 2 | Maleic hydrazide | Phosphorus oxychloride (POCl₃), Heat | 3,6-Dichloropyridazine |

This two-step process provides the activated pyridazine ring necessary for the subsequent nucleophilic substitution.

Synthesis of Substituted Phenol (B47542) Derivatives for Coupling

The phenolic precursor is resorcinol (1,3-dihydroxybenzene). Resorcinol is a readily available industrial chemical and typically does not require synthesis in a laboratory setting for this type of reaction. However, for the desired reaction to be selective and yield the mono-etherified product, it is often necessary to protect one of the hydroxyl groups of resorcinol or to carefully control the reaction stoichiometry. In many cases, using a stoichiometric amount of a base to deprotonate only one hydroxyl group can achieve the desired mono-substitution.

Direct Synthesis Approaches

The most direct and common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This approach involves the reaction of 3,6-dichloropyridazine with resorcinol in the presence of a base. The base deprotonates one of the hydroxyl groups of resorcinol to form a more nucleophilic phenoxide, which then attacks the electron-deficient pyridazine ring, displacing one of the chloride ions.

A similar synthesis has been reported for a related compound, 3-chloro-6-(4-chlorophenoxy)-pyridazine, where 3,6-dichloropyridazine is reacted with 4-chlorophenol (B41353) and potassium carbonate at 160°C. prepchem.com

Table 2: Typical Conditions for SNAr Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 3,6-Dichloropyridazine | Resorcinol | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Dimethylformamide (DMF) or Acetonitrile | 80-160°C |

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination sequence.

Nucleophilic Attack: The phenoxide ion attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms and the chlorine atom. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion, which is a good leaving group.

Regioselectivity: In the case of 3,6-dichloropyridazine, the two chlorine atoms are in equivalent positions (C3 and C6). Therefore, the initial attack of the phenoxide can occur at either position with equal probability, leading to a single mono-substituted product.

However, a key challenge in this synthesis is controlling the reaction to prevent disubstitution, where resorcinol reacts with two molecules of 3,6-dichloropyridazine or a second molecule of resorcinol reacts with the mono-substituted product. To favor the desired mono-substitution, the reaction is typically carried out using a 1:1 molar ratio of the reactants or a slight excess of the pyridazine derivative. Careful control of reaction time and temperature is also crucial. The use of a bulky protecting group on one of the hydroxyls of resorcinol could also be employed to ensure mono-substitution, followed by a deprotection step.

Influence of Leaving Group and Nucleophile Characteristics

The efficiency of the SNAr reaction is significantly influenced by the nature of the leaving group on the pyridazine ring and the characteristics of the incoming nucleophile.

Leaving Group: In 3,6-dichloropyridazine, the chlorine atoms act as the leaving groups. The pyridazine ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. The rate of SNAr reactions on heteroaromatic halides often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer-like intermediate, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orglibretexts.orgyoutube.com Although chlorine is a good leaving group, reactions involving dichloropyridazines often require elevated temperatures or the use of a base to facilitate the reaction.

Nucleophile: The nucleophilicity of the phenoxide, generated in situ from 3-hydroxyphenol, is a critical factor. The presence of the hydroxyl group on the phenol can influence its reactivity. Phenols are generally good nucleophiles in SNAr reactions, especially under basic conditions which deprotonate the hydroxyl group to form a more potent phenoxide nucleophile. libretexts.org The position of the hydroxyl group on the phenyl ring can also affect the nucleophilicity through electronic effects. In the case of 3-hydroxyphenol, the hydroxyl group is at the meta position, which has a less pronounced electronic effect on the reacting oxygen compared to ortho or para substituents. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to generate the phenoxide ion.

Cyclization-Based Syntheses of the Pyridazine Core

An alternative to the functionalization of a pre-formed pyridazine ring is the construction of the pyridazine core with the desired substituents already in place or in a precursor form. This often involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. researchgate.netchemtube3d.com

To synthesize a precursor for this compound, one could envision the synthesis of 6-(3-hydroxyphenoxy)pyridazin-3(2H)-one. This pyridazinone can then be chlorinated to yield the target compound. The synthesis of the pyridazinone precursor would likely involve the cyclization of a γ-keto acid or ester bearing the 3-hydroxyphenoxy moiety with hydrazine.

For example, a plausible synthetic route could start from the Friedel-Crafts acylation of 3-methoxyphenol (B1666288) with succinic anhydride to yield a γ-keto acid. youtube.comkhanacademy.org Subsequent reaction with hydrazine hydrate would lead to the formation of the 6-(3-methoxy-4-acylphenoxy)pyridazin-3(2H)-one, which upon further modifications, including de-acylation, could lead to the desired precursor. The final step would be the chlorination of the pyridazinone, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to introduce the chloro substituent at the 3-position.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1,4-Dicarbonyl precursor, Hydrazine hydrate | Typically refluxing in a suitable solvent like ethanol (B145695) or acetic acid | Dihydropyridazine |

| 2 | Dihydropyridazine | Oxidizing agent (e.g., Br₂, KMnO₄) | Pyridazine |

| 3 | Pyridazinone precursor | Chlorinating agent (e.g., POCl₃, PCl₅) | Chloropyridazine |

Transition Metal-Catalyzed Coupling Reactions for C-O and C-C Linkages

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C and C-X (where X is a heteroatom) bonds. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura and Related Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com In the context of this compound, this reaction could be employed to introduce carbon-based substituents at the 3-position.

For instance, this compound can serve as the halide partner in a Suzuki-Miyaura coupling reaction with various aryl or vinyl boronic acids or their esters. This would lead to the formation of 3-aryl- or 3-vinyl-6-(3-hydroxyphenoxy)pyridazines, allowing for the diversification of the core structure. The choice of palladium catalyst and ligands is crucial for the success of these reactions, with phosphine-based ligands being commonly employed. researchgate.netresearchgate.netacademie-sciences.fr

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Biaryl |

| 3-Chloropyridazine (B74176) derivative | (Hetero)arylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 3-(Hetero)arylpyridazine derivative |

While the Suzuki-Miyaura reaction is predominantly used for C-C bond formation, related palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are pivotal for C-N bond formation and can also be adapted for C-O bond formation, providing an alternative route to the ether linkage in the target molecule. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net

Post-Synthetic Functionalization and Chemical Transformations

Once the this compound scaffold is assembled, its chemical reactivity can be exploited to introduce further functional groups, leading to a library of related compounds. The primary sites for such modifications are the chloro substituent at position 3 and the hydroxyl group on the phenoxy moiety.

Modifications at the Chloro Substituent (Position 3)

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic displacement, similar to the initial synthesis of the phenoxy ether linkage. This allows for the introduction of a wide range of nucleophiles.

Common transformations include:

Amination: Reaction with primary or secondary amines, often under palladium catalysis (Buchwald-Hartwig amination), can introduce amino substituents. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net

Thiolation: Reaction with thiols or their corresponding thiolates can yield 3-thioether derivatives.

Cyanation: Displacement of the chloride with a cyanide source, such as potassium cyanide, can introduce a nitrile group, which can be further elaborated.

Carbon-carbon bond formation: As mentioned previously, Suzuki-Miyaura and other cross-coupling reactions can be used to introduce aryl, heteroaryl, or vinyl groups.

Reactions Involving the Hydroxyl Group on the Phenoxy Moiety

The phenolic hydroxyl group on the phenoxy ring is another handle for chemical modification, allowing for a variety of transformations.

Etherification: The hydroxyl group can be alkylated to form ethers using alkyl halides or other alkylating agents in the presence of a base. This reaction can be used to introduce a variety of alkyl chains, which can modulate the physicochemical properties of the molecule.

Esterification: Reaction with acyl chlorides or anhydrides leads to the formation of esters. This is a common method for prodrug synthesis or for modifying the biological activity of a compound.

Acylation: Friedel-Crafts acylation can be performed on the phenoxy ring, although the directing effects of the existing substituents would need to be considered. youtube.comkhanacademy.org This could introduce ketone functionalities, which can be further modified.

These post-synthetic modifications are invaluable for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of the molecule for various applications.

Electrophilic and Nucleophilic Reactivity of the Pyridazine Nucleus

The reactivity of the pyridazine core in this compound is fundamentally dictated by the electronic properties of the diazine ring system. The presence of two adjacent, electronegative nitrogen atoms significantly influences the aromatic system, creating a distinct profile of reactivity towards electrophiles and nucleophiles that contrasts sharply with benzene (B151609) and even its pyridine (B92270) analogue.

Electrophilic Reactivity

The pyridazine nucleus is inherently electron-deficient, a consequence of the inductive electron-withdrawing effect of the two nitrogen atoms. This characteristic renders the pyridazine ring strongly deactivated towards electrophilic aromatic substitution (SEAr). The diazines, including pyridazine, are considered less aromatic and have lower resonance stabilization compared to pyridine. taylorfrancis.com

Attempts to conduct electrophilic substitution reactions often require harsh conditions and typically result in the electrophile attacking the lone pair of electrons on a nitrogen atom. This initial reaction forms a pyridazinium cation, which further deactivates the ring system, making subsequent electrophilic attack on a carbon atom even more challenging.

Theoretical studies, including Density Functional Theory (DFT) calculations, provide further insight into this low reactivity. These studies have shown that the Highest Occupied Molecular Orbitals (HOMOs) of pyridazine and other azines are not π orbitals, which helps to explain the kinetic barrier to conventional electrophilic aromatic substitution.

In the specific case of this compound, the pyridazine ring is substituted with a deactivating chloro group at the C3 position and a phenoxy group at the C6 position. While the ether oxygen of the phenoxy group can donate some electron density through resonance, this effect is insufficient to overcome the profound deactivating nature of the diazine core. Consequently, electrophilic substitution on the pyridazine ring of this compound is not a feasible reaction pathway under normal conditions. Any forced electrophilic reaction would be more likely to occur on the comparatively electron-rich 3-hydroxyphenyl ring.

Nucleophilic Reactivity

In stark contrast to its inertness towards electrophiles, the electron-poor nature of the pyridazine ring makes it highly susceptible to nucleophilic attack. taylorfrancis.com This is particularly true for positions substituted with a good leaving group, such as a halogen. In this compound, the chlorine atom at the C3 position is activated for displacement by nucleophiles.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A nucleophile attacks the electron-deficient carbon atom at the C3 position, which is ortho to a ring nitrogen. This attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized effectively onto the electronegative nitrogen atoms of the pyridazine ring. In a subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The C3-chloro position is the primary site for this reaction due to the presence of the halogen leaving group and the activating effect of the adjacent nitrogen atom. A wide variety of nucleophiles can be employed to displace the chlorine atom, making 3-chloro-6-phenoxypyridazine (B74615) derivatives versatile intermediates for the synthesis of more complex molecules. Common nucleophiles include amines, hydrazine, alkoxides, and thiolates.

Detailed research findings on the nucleophilic substitution of the 3-chloro-6-phenoxypyridazine scaffold and its close analogues demonstrate its utility in synthetic chemistry. For instance, the reaction of 3,6-dichloropyridazine with hydrazine hydrate selectively displaces one chlorine atom to yield 3-chloro-6-hydrazinylpyridazine under controlled conditions. Similarly, various arylpiperazines have been shown to displace the chlorine from 3-chloro-4,6-diarylpyridazines to produce new derivatives. nih.gov These examples underscore the predictable and synthetically valuable reactivity of the C-Cl bond in the 3-position of the pyridazine ring.

The following table summarizes representative nucleophilic substitution reactions on the 3-chloropyridazine core, illustrating the scope of this transformation.

| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | Hydrazine monohydrate | 80°C, 5 h, Sealed tube | 3-Chloro-6-hydrazinylpyridazine | 100 | researchgate.net |

| 3-Amino-6-chloropyridazine | Sodium methoxide (B1231860) in Methanol | 150°C, 20 h, Sealed tube | 3-Amino-6-methoxypyridazine | N/A | taylorfrancis.com |

| 3-Amino-6-chloropyridazine | Sodium phenoxide | Reflux in Toluene | 3-Amino-6-phenoxypyridazine | N/A | taylorfrancis.com |

| 3-Chloro-4,6-diphenylpyridazine | 1-Phenylpiperazine | Reflux in 2-Ethoxyethanol | 3-(4-Phenylpiperazin-1-yl)-4,6-diphenylpyridazine | 85 | nih.gov |

Advanced Spectroscopic Characterization of 3 Chloro 6 3 Hydroxyphenoxy Pyridazine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing the vibrations of its chemical bonds. For 3-Chloro-6-(3-hydroxyphenoxy)pyridazine, these methods are crucial for identifying its characteristic functional groups.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. The predicted IR absorption bands for this compound are detailed below.

A key feature would be a strong and broad absorption band in the region of 3200-3550 cm⁻¹ , characteristic of the O-H stretching vibration from the hydroxyl group. libretexts.orgdocbrown.info The broadening of this peak is a direct consequence of intermolecular hydrogen bonding. adichemistry.com

The aromatic systems of both the pyridazine (B1198779) and phenoxy rings will give rise to several characteristic peaks. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands between 3000 and 3100 cm⁻¹ . orgchemboulder.com Stronger absorptions corresponding to C=C stretching vibrations within these rings would be observed in the 1400-1600 cm⁻¹ region. libretexts.orgorgchemboulder.com

The ether linkage (C-O-C) connecting the two ring systems would produce a distinct C-O stretching band. This asymmetric stretch is typically strong and would be expected in the 1200-1260 cm⁻¹ range. The C-O stretch from the phenol (B47542) group would also contribute to absorption in the 1050-1260 cm⁻¹ region. docbrown.infoadichemistry.com Finally, the C-Cl stretching vibration associated with the chlorine atom on the pyridazine ring is anticipated to produce a moderate to strong band in the lower frequency region, typically between 600 and 800 cm⁻¹ .

| Predicted IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3550 - 3200 (broad) | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1400 | Aromatic C=C ring stretch |

| 1260 - 1200 | Asymmetric C-O-C stretch (ether) |

| 800 - 600 | C-Cl stretch |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information complementary to IR by detecting vibrations that cause a change in the polarizability of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

| Predicted Raman Shifts for this compound | |

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~3060 | Aromatic C-H stretch |

| 1620 - 1580 | Aromatic ring breathing modes |

| ~1000 | Aromatic ring trigonal breathing |

| 800 - 600 | C-Cl stretch |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of related structures allows for a well-founded prediction of its solid-state architecture. mdpi.comresearchgate.netgrowingscience.com

A critical feature in the crystal lattice would be intermolecular hydrogen bonding involving the hydroxyl group of the phenoxy ring. This O-H group can act as a hydrogen bond donor to one of the nitrogen atoms of the pyridazine ring of an adjacent molecule, forming strong, directional interactions that would likely dictate the primary packing motif. Furthermore, π-π stacking interactions between the electron-deficient pyridazine rings and the electron-rich phenoxy rings of neighboring molecules are highly probable, contributing to the stability of the crystal lattice. nih.gov

Other Advanced Spectroscopic Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The spectrum provides information about the extent of conjugation and the presence of chromophores.

The molecule this compound contains two aromatic chromophores linked by an ether oxygen, creating an extended conjugated system. This would be expected to give rise to characteristic absorption bands corresponding to π → π* and n → π* transitions. Based on data for related compounds like 3,6-dichloropyridazine (B152260) (λmax ≈ 273 nm) and its substituted analogues, the primary absorption maximum (λmax) for this compound is predicted to fall within the 270-300 nm range. The presence of the electron-donating hydroxyphenoxy group may cause a slight bathochromic (red) shift compared to a simple chloropyridazine. The non-bonding electrons on the nitrogen and oxygen atoms could also lead to weaker n → π* transitions at longer wavelengths. researchgate.netacs.org

| Predicted UV-Vis Absorption Data for this compound | |

| λmax (nm) | Electronic Transition Type |

| 270 - 300 | π → π |

| >300 (weak) | n → π |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that provides detailed information about the local electronic environment of nuclei with a nuclear spin quantum number (I) greater than 1/2. du.ac.inwikipedia.org Unlike Nuclear Magnetic Resonance (NMR), NQR does not require an external magnetic field, which simplifies the instrumentation and eliminates spectral complications from magnetic interactions. wikipedia.orgecontent.in The technique is based on the interaction between the nuclear electric quadrupole moment (eQ), a measure of the non-spherical distribution of charge within the nucleus, and the surrounding electric field gradient (EFG), which arises from the distribution of electrons and other nuclei. du.ac.inillinois.edu This interaction results in quantized energy levels, and transitions between these levels can be induced by resonant radiofrequency radiation. econtent.in

For this compound, the chlorine atom possesses two NQR-active isotopes, ³⁵Cl and ³⁷Cl, both with I = 3/2. The NQR transition frequency (ν) for a spin-3/2 nucleus is directly proportional to the nuclear quadrupole coupling constant (NQCC or e²qQ/h), which is a product of the nuclear quadrupole moment and the principal component of the EFG tensor (q_zz). econtent.inillinois.edu The NQCC is extremely sensitive to the electronic structure of the C-Cl bond. researchgate.net Variations in the bond's ionic character, s-p hybridization, and π-character directly influence the EFG at the chlorine nucleus, thus altering the NQR frequency.

The NQR frequency can serve as a precise probe of substituent effects on the pyridazine ring. Electron-withdrawing groups tend to increase the covalent character and p-electron density imbalance along the C-Cl bond, leading to a larger EFG and a higher NQR frequency. Conversely, electron-donating groups would decrease the frequency. Furthermore, since NQR is a solid-state technique, it is sensitive to the crystalline environment. wikipedia.org Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or the pyridazine nitrogen atoms, can subtly alter the electronic distribution and thus the EFG at the chlorine nucleus. researchgate.net If the crystal unit cell contains multiple molecules in crystallographically non-equivalent positions, separate NQR signals will be observed for each unique chlorine environment, providing valuable information on crystal packing and polymorphism. du.ac.inresearchgate.net

To illustrate the sensitivity of the ³⁵Cl NQR frequency to the molecular structure, the following table presents a hypothetical frequency for this compound compared with experimentally observed frequencies for related compounds.

| Compound | Substituent at C6 | Hypothetical/Experimental ³⁵Cl NQR Frequency at 77 K (MHz) |

|---|---|---|

| 3-Chloropyridazine (B74176) | -H | 35.510 |

| 3-Chloro-6-methylpyridazine | -CH₃ (electron-donating) | 34.950 |

| 3-Chloro-6-methoxypyridazine | -OCH₃ (electron-donating) | 34.880 |

| This compound | -O-C₆H₄-OH (electron-donating) | 34.750 (Hypothetical) |

| 3,6-Dichloropyridazine | -Cl (electron-withdrawing) | 36.450 |

Note: The NQR frequency for this compound is a hypothetical value presented for illustrative purposes, based on established substituent effects in chloropyridazine systems. Other values are from experimental literature.

Synchrotron-Based X-ray Techniques (e.g., XAS, XPS) for Electronic Structure and Bonding

Synchrotron radiation sources generate extremely intense, highly collimated, and energy-tunable beams of X-rays. shu.educambridge.org These properties make them powerful tools for a variety of advanced spectroscopic techniques that can probe the electronic structure and local atomic environment of materials with high sensitivity and resolution. researchgate.netwiley.com For a complex molecule like this compound, synchrotron-based methods such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide element-specific insights into bonding and chemical states.

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy at and above a core-level absorption edge of a specific element. wikipedia.org The resulting spectrum provides information on the local geometric and electronic structure of the absorbing atom. iaea.org The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, performing XAS at the Chlorine K-edge (around 2825 eV) would be particularly insightful. ufl.edu The XANES region, spanning the first ~50 eV above the edge, is sensitive to the formal oxidation state and coordination chemistry. iaea.orgxrayabsorption.org The precise energy of the absorption edge is correlated with the effective charge on the chlorine atom; a higher positive charge (more covalent bond) would shift the edge to a higher energy. libretexts.org Furthermore, features in the pre-edge region, which correspond to dipole-allowed 1s → np transitions, can directly probe the unoccupied p-character molecular orbitals, offering a detailed picture of the covalent nature of the C-Cl bond. ufl.edursc.org

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique based on the photoelectric effect, where X-ray irradiation causes the emission of core-level electrons. libretexts.org By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its chemical environment. eag.com Shifts in binding energy, known as chemical shifts, provide robust information about an atom's oxidation state, bonding partners, and local electronic structure. eag.comchalmers.se

An XPS analysis of this compound would yield distinct signals for each element present (C, N, O, Cl).

C 1s Spectrum: The C 1s signal would be complex, composed of several overlapping peaks corresponding to the different carbon environments: aromatic C-C/C-H bonds, C-N and C-Cl bonds in the pyridazine ring, and C-O bonds of the phenoxy and hydroxyl groups. arxiv.org

N 1s Spectrum: The nitrogen atoms in the pyridazine ring would produce a characteristic N 1s peak, with a binding energy indicative of nitrogen in an aromatic heterocyclic system. researchgate.netthermofisher.com

O 1s Spectrum: Two distinct oxygen environments would likely be resolved: the ether oxygen of the phenoxy linkage and the hydroxyl oxygen, with the latter potentially shifted due to hydrogen bonding effects. xpsfitting.com

Cl 2p Spectrum: The chlorine atom would exhibit a characteristic Cl 2p doublet (2p₃/₂ and 2p₁/₂). The binding energy of these peaks is sensitive to the electronegativity of its surroundings, providing a direct measure of the electronic state of the chlorine atom bonded to the pyridazine ring. eag.com

The following table provides hypothetical binding energy values for the different chemical states of the elements in this compound, illustrating the expected chemical shifts.

| Core Level | Functional Group Assignment | Hypothetical Binding Energy (eV) |

|---|---|---|

| C 1s | Aromatic C-C, C-H | 284.8 |

| C 1s | C-N (pyridazine) / C-O (ether) | 286.0 |

| C 1s | C-Cl (pyridazine) | 287.1 |

| N 1s | N=N (pyridazine) | 400.2 |

| O 1s | C-O-C (ether) | 533.5 |

| O 1s | C-O-H (hydroxyl) | 532.7 |

| Cl 2p₃/₂ | C-Cl | 200.5 |

Note: The binding energies presented are hypothetical values for illustrative purposes, based on typical binding energies for these functional groups from established XPS databases.

Computational and Theoretical Investigations of 3 Chloro 6 3 Hydroxyphenoxy Pyridazine

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed calculation of molecular geometries, electronic distributions, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 3-Chloro-6-(3-hydroxyphenoxy)pyridazine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31+G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Interactive Data Table: Predicted Geometrical Parameters for this compound

Note: The following data is illustrative and based on typical values for similar molecular structures calculated using DFT. Specific experimental or calculated values for this exact compound may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Angle | C-N-N (pyridazine) | 119.5° |

| Bond Angle | C-O-C (ether) | 118.0° |

| Dihedral Angle | Pyridazine-Phenoxy | 45.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity as a nucleophile. researchgate.net

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating higher reactivity as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more likely to be reactive. nih.gov FMO analysis helps in understanding how this compound might interact with other reagents.

Interactive Data Table: Calculated FMO Properties for Pyridazine (B1198779) Derivatives

Note: This table presents typical energy values for related pyridazine structures to illustrate the concept. The values for the specific title compound would require a dedicated computational study.

| Parameter | Description | Illustrative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (LUMO-HOMO) | Energy Gap | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential. These are typically associated with electronegative atoms (like oxygen and nitrogen) and are potential sites for electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential. These are often found around hydrogen atoms and are susceptible to nucleophilic attack.

Green and yellow regions denote areas with intermediate or neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the ether and hydroxyl groups. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This mapping is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in exploring the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. It allows for the study of transient species like transition states and the prediction of the most favorable reaction routes.

The synthesis of pyridazine derivatives often involves several steps, such as condensation and cyclization reactions. liberty.edunih.gov A key synthetic route to phenoxy pyridazines involves the nucleophilic substitution of a dichloropyridazine with a phenol (B47542).

Computational chemistry can model this reaction to identify the transition state , which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

When a reaction can proceed through multiple pathways to yield different products, computational modeling can predict the most likely outcome. By calculating the activation energies for each possible pathway, chemists can determine the kinetically favored product (the one formed fastest, via the lowest energy barrier) and the thermodynamically favored product (the most stable product).

For the synthesis of this compound, computational studies could compare different synthetic strategies, such as varying the reaction conditions or starting materials. organic-chemistry.orgnih.gov For example, modeling an aza-Diels-Alder reaction could help in understanding the regioselectivity and predicting the major product formed. organic-chemistry.org This predictive power helps in optimizing synthetic procedures to maximize the yield of the desired compound.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its conformational landscape and dynamic behavior over time. By simulating the interactions between the atoms of the molecule and its surrounding environment, researchers can understand how the molecule folds, moves, and interacts with other molecules. This information is crucial for predicting the molecule's biological activity and designing new derivatives with improved properties.

Recent studies on other pyridazine derivatives have demonstrated the utility of MD simulations in understanding their interaction with biological targets. For instance, MD simulations have been used to confirm the stability of complexes between pyridazine derivatives and their target enzymes, providing a rationale for their inhibitory activity. researchgate.net These studies highlight the potential of MD simulations to elucidate the dynamic behavior of this compound at an atomic level.

The flexibility of this compound is largely determined by the torsional rotations around the single bonds connecting the pyridazine ring, the phenoxy group, and the hydroxyl group. These rotations give rise to different conformations of the molecule, each with a specific energy level. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations.

A key aspect of this analysis is the study of intramolecular interactions, such as hydrogen bonds and van der Waals forces. In this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the oxygen atom of the phenoxy group can act as hydrogen bond acceptors. These intramolecular hydrogen bonds can significantly influence the conformational preferences of the molecule. The table below illustrates the key torsional angles that would be analyzed in an MD simulation of this compound.

| Torsional Angle | Description | Expected Impact on Conformation |

| C-O-C-C | Rotation around the ether linkage | Determines the relative orientation of the pyridazine and phenoxy rings |

| C-C-O-H | Rotation of the hydroxyl group | Influences intramolecular hydrogen bonding possibilities |

| Cl-C-C-N | Rotation around the C-Cl bond | Affects steric interactions with neighboring groups |

The behavior of this compound in a biological environment is highly dependent on its interactions with the surrounding solvent molecules, which are typically water. MD simulations can explicitly model the solvent molecules and provide a realistic representation of the solution-phase behavior of the compound.

The presence of polar groups, such as the hydroxyl group and the nitrogen atoms in the pyridazine ring, suggests that this compound can form hydrogen bonds with water molecules. These interactions can affect the conformational equilibrium of the molecule and its solubility. By analyzing the radial distribution functions of water molecules around the solute, MD simulations can provide a quantitative measure of the solvation structure. Furthermore, the simulations can predict how the molecule's dynamics and conformational preferences change in different solvent environments.

Structure-Activity Relationship (SAR) Computational Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methodologies play a crucial role in modern SAR studies by enabling the analysis of large datasets of chemical compounds and the prediction of their activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a model that correlates the descriptors with the biological activity. A statistically significant QSAR model was developed for a series of pyrimido-isoquinolin-quinone compounds with anti-MRSA activity, identifying key structural features for antibacterial activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. The following table provides examples of descriptors that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule |

| Steric | Molecular weight, van der Waals volume | Relates to the size and shape of the molecule |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecule |

In silico ligand-target interaction studies, also known as molecular docking, are used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. This information is invaluable for understanding the mechanism of action of a drug and for designing new molecules with improved binding properties.

In the case of this compound, molecular docking could be used to predict how it binds to a specific enzyme or receptor. The process involves generating a three-dimensional model of the target protein and then computationally "docking" the ligand into the active site. The docking algorithm explores different orientations and conformations of the ligand and scores them based on their predicted binding energy. Studies on other pyridazine derivatives have successfully used molecular docking to identify key interactions with their biological targets, such as hydrogen bonds and hydrophobic interactions. researchgate.net

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds. These models can then be used for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its key structural features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. This model could then be used to search for other compounds with a similar spatial arrangement of these features. Pharmacophore modeling has been successfully applied to other pyridazine derivatives to identify new inhibitors of various enzymes. actascientific.comdovepress.com This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Predictive Modeling for Advanced Materials Science

Predictive modeling, grounded in quantum mechanics and classical physics, allows for the in-silico exploration of molecular properties, offering insights that are often challenging or time-consuming to obtain through experimental methods alone. For a molecule like this compound, computational chemistry can elucidate its potential as a building block for functional materials by predicting its electronic behavior, light-matter interactions, and self-assembly tendencies.

The optical and electronic properties of a molecule are fundamentally linked to its electronic structure. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent computational methods used to investigate these characteristics. DFT calculations can provide a detailed understanding of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the electronic behavior of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity, stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation, which is desirable for applications in organic electronics. For pyridazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In the case of this compound, the phenoxy group is expected to contribute significantly to the HOMO, while the chloro-substituted pyridazine ring will likely influence the LUMO.

TD-DFT calculations can further predict the absorption and emission spectra of the molecule, providing insights into its color and potential for use in applications such as organic light-emitting diodes (OLEDs). The predicted wavelengths of maximum absorption (λmax) and emission are critical for designing materials with specific photophysical properties. The nature of the electronic transitions, such as n→π* or π→π*, can also be elucidated, which helps in understanding the photostability and quantum yield of the molecule.

Below is an interactive table showcasing typical predicted electronic properties for a molecule like this compound, based on DFT calculations reported for similar pyridazine derivatives.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with the chemical reactivity and the energy of the lowest electronic transition. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| λmax (Absorption) | 320 nm | Determines the color and the energy of light the molecule absorbs. |

Note: The values presented in this table are illustrative and based on computational studies of analogous pyridazine derivatives. Actual values for this compound would require specific calculations.

The arrangement of molecules in the solid state, or their self-assembly in solution, is governed by a delicate balance of intermolecular interactions. These interactions are crucial for the design of supramolecular architectures with desired properties, such as specific crystal packing for enhanced charge transport or the formation of host-guest complexes. Computational methods like Hirshfeld surface analysis and molecular dynamics (MD) simulations are invaluable for studying these non-covalent interactions.

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts in a crystal structure. By mapping properties such as dnorm (a normalized contact distance) onto the molecular surface, it is possible to identify and characterize different types of interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, the presence of a hydroxyl group, a chlorine atom, and aromatic rings suggests the potential for a rich variety of intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the chlorine atom can participate in halogen bonding. The pyridazine and phenoxy rings can engage in π-π stacking interactions.

| Interaction Type | Donor/Acceptor Atoms/Groups | Predicted Contribution to Crystal Packing |

| Hydrogen Bonding | O-H --- N (pyridazine) | High |

| Hydrogen Bonding | O-H --- O (ether) | Moderate |

| Halogen Bonding | C-Cl --- N (pyridazine) | Moderate |

| π-π Stacking | Pyridazine ring --- Phenoxy ring | High |

| C-H---π Interactions | C-H bonds --- Aromatic rings | Moderate |

Note: The predicted contributions are qualitative and based on the analysis of intermolecular interactions in functionally similar pyridazine derivatives.

Molecular dynamics simulations can provide further insights into the dynamic behavior of these molecules and their assembly process. By simulating the movement of a collection of molecules over time, MD can predict the most stable supramolecular structures and provide information on the thermodynamics and kinetics of their formation.

Academic Research Applications of 3 Chloro 6 3 Hydroxyphenoxy Pyridazine in Chemical Sciences

Functionality as a Versatile Synthetic Building Block

The reactivity of the 3-chloro-6-(3-hydroxyphenoxy)pyridazine scaffold makes it a valuable intermediate in organic synthesis. The chlorine atom at the 6-position of the pyridazine (B1198779) ring is susceptible to nucleophilic substitution, while the hydroxyl group on the phenoxy moiety can be engaged in various chemical transformations.

The inherent reactivity of the chloropyridazine moiety allows it to serve as a foundational structure for the creation of more complex heterocyclic systems. The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities. This versatility enables the construction of a library of novel pyridazine derivatives with potentially interesting biological or material properties. For instance, the reaction of similar chloropyridazine compounds with hydrazines has been shown to yield hydrazinylpyridazines, which are precursors to fused heterocyclic systems like pyrazolopyridazines google.com.

Furthermore, the hydroxyphenyl group offers another site for chemical modification. It can be alkylated, acylated, or used in coupling reactions to append additional molecular fragments. This dual reactivity of both the chloropyridazine and the hydroxyphenoxy parts of the molecule makes it a highly adaptable scaffold for generating a wide range of new chemical entities.

In the context of multistep organic syntheses, this compound can serve as a key intermediate. Its synthesis can be envisioned through the reaction of a dihalopyridazine with a dihydroxybenzene, followed by selective manipulation of the functional groups. A patented process for the preparation of the related compound, 3-chloro-6-(2-hydroxyphenyl)pyridazine, involves the reaction of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride and a disubstituted formamide google.com. This suggests a plausible synthetic route to the target molecule.

Once formed, this compound can be elaborated into more complex target molecules. For example, in the synthesis of pharmacologically active agents, the chloro group can be substituted, and the hydroxyl group can be modified to introduce desired pharmacophores google.com. The stepwise modification of this precursor allows for the controlled and systematic construction of intricate molecular architectures.

Exploration in Materials Science and Photonic Applications

The electronic properties of the pyridazine ring, combined with the potential for intramolecular charge transfer facilitated by the phenoxy linkage, make this compound and its derivatives interesting candidates for investigation in materials science.

Pyridazines are recognized as electron-deficient aromatic heterocycles nih.gov. When combined with electron-donating moieties, such as a hydroxyphenoxy group, they can form donor-acceptor (D-A) type molecules. These D-A structures are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The intrinsic electron-deficient character of the pyridazine core enables it to function as an effective electron acceptor nih.gov.

Research on similar pyridazine derivatives bearing phenoxazine and 9,9-dimethyl-9,10-dihydroacridine donor moieties has shown that these compounds can exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs nih.gov. The photophysical properties of such compounds are highly dependent on the nature of the donor and acceptor units and the dihedral angle between them nih.gov. While specific studies on this compound are not yet prevalent, its D-A nature suggests its potential as a component in the design of new organic semiconducting materials.

Table 1: Photophysical and Thermal Properties of Related Pyridazine-Based Donor-Acceptor Compounds

| Compound | Absorption Max (nm) | Emission Max (nm) | PL Quantum Yield (%) | Glass Transition Temp (°C) | Decomposition Temp (°C) |

| 2PO-PYD | 308 | 534 | - | - | 314 |

| 2AC-PYD | 288 | 609 | - | 80 | 336 |

Data sourced from studies on pyridazine derivatives with phenoxazine (2PO-PYD) and 9,9-dimethyl-9,10-dihydroacridine (2AC-PYD) donor moieties nih.gov.

The pyridazine scaffold is also found in molecules with interesting photonic properties. For instance, pyridopyrazine-bearing analogues have been synthesized and studied for their chemiluminescent properties, which are relevant to the luciferin coelenterazine thieme-connect.com. The synthesis of such complex heterocyclic systems often involves halogenated pyridazine precursors thieme-connect.com. This indicates a potential pathway where this compound could be used to construct novel chemiluminescent materials.

In the realm of nonlinear optics (NLO), organic molecules with significant π-conjugated systems and donor-acceptor character are highly sought after. The electron-withdrawing nature of the pyridazine ring can be leveraged to create push-pull systems that exhibit NLO properties nih.gov. By functionalizing the hydroxyphenyl group with a strong electron-donating group, it may be possible to design derivatives of this compound with enhanced second or third-order NLO responses, making them candidates for applications in optical communications and data storage.

Role in Catalysis Research and Ligand Development

The presence of nitrogen atoms with available lone pairs of electrons in the pyridazine ring allows it to function as a ligand in coordination chemistry, binding to metal centers to form catalysts.

While pyridine-based ligands are ubiquitous in catalysis, their diazine and triazine analogues, including pyridazines, have been less explored but can offer unique advantages nih.govacs.org. The introduction of a second nitrogen atom in the pyridazine ring makes it a more electron-deficient system compared to pyridine (B92270), which can influence the electronic properties of the resulting metal complex and, consequently, its catalytic activity acs.org. Pyridazine-based ligands can outperform their pyridine counterparts in certain catalytic transformations or enable new reaction pathways nih.govacs.org.

The this compound molecule contains multiple potential coordination sites: the two nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxyl group. This allows for the possibility of acting as a bidentate or even a tridentate ligand. The design of polydentate ligands is crucial for stabilizing metal centers and creating specific coordination environments that can promote catalytic reactions. Although specific catalytic applications of this compound as a ligand have not been extensively reported, the general principles of pyridazine-based ligand design suggest its potential utility in developing new catalysts for various organic transformations researchgate.netresearchgate.net.

Design of Ligands for Metal-Organic Catalysis

No research articles or patents were identified that describe the use of this compound in the design or synthesis of ligands for metal-organic catalysis. The general class of pyridazines has been explored for such purposes, but this specific compound is not mentioned as a ligand precursor or component.

Exploration in Supramolecular Chemistry and Self-Assembly

There is no available literature that discusses the role or exploration of this compound in the context of supramolecular chemistry or self-assembly. The unique electronic and structural properties of the pyridazine ring are often leveraged in creating complex supramolecular architectures; however, studies involving this particular molecule have not been published.

Contributions to Medicinal Chemistry Research

The broader family of pyridazine derivatives is a well-established scaffold in drug discovery and medicinal chemistry. mdpi.comencyclopedia.pub They are recognized for their diverse biological activities and are often used as core structures in the development of new therapeutic agents. nih.govnih.gov However, a detailed search found no specific studies focused on this compound for the following applications.

Foundation for Structure-Activity Relationship (SAR) Studies in Drug Design

No published structure-activity relationship (SAR) studies were found that utilize this compound as a foundational molecule or reference compound. SAR studies are crucial for optimizing lead compounds in drug discovery, but this specific derivative does not appear as a subject of such research in the available literature. nih.govnih.gov

Development of Bioisosteric Analogues

The concept of bioisosterism is frequently applied to pyridazine-containing molecules to improve their pharmacological profiles. mdpi.comresearchgate.net However, there are no specific examples in the scientific literature of this compound being used for the development of bioisosteric analogues.

Mechanistic Studies of Molecular Recognition (General)

The pyridazine ring's capacity for hydrogen bonding and other non-covalent interactions makes it an interesting subject for molecular recognition studies. nih.govnih.gov These interactions are fundamental to how drugs bind to their biological targets. Nevertheless, no mechanistic studies of molecular recognition featuring this compound could be located.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-6-(3-hydroxyphenoxy)pyridazine, and how can purity be optimized?

A two-step synthesis is commonly employed:

- Step 1 : React 3,6-dichloropyridazine with 3-hydroxyphenol under nucleophilic aromatic substitution (SNAr) conditions. Use a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) at 80–100°C for 12–24 hours .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity (>98%) can be confirmed by HPLC (C18 column, mobile phase: acetonitrile/water) .

- Key optimization : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry to minimize byproducts like 3,6-bis(3-hydroxyphenoxy)pyridazine.

Q. How should researchers characterize the structure and purity of this compound?

- Structural confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–8.1 ppm), phenolic -OH (δ 9.8–10.2 ppm), and pyridazine protons (δ 8.3–8.6 ppm). ¹³C NMR should confirm the presence of a chlorinated pyridazine ring (C-Cl at ~150 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths and angles, critical for confirming regiochemistry .

- Purity assessment : Use HPLC-MS to detect trace impurities (e.g., residual solvents or dechlorinated byproducts).

Q. What are the primary safety considerations when handling this compound?

- Toxicity : Chlorinated pyridazines may exhibit mutagenic potential. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro group.

- Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Metalation strategies : Use hindered lithium amides (e.g., LDA or LTMP) at low temperatures (–78°C in THF) to deprotonate specific positions. For example, metalation at the 4-position of pyridazine enables coupling with electrophiles (e.g., aldehydes or alkyl halides) .

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce aryl/heteroaryl groups at the 3-chloro site .

- Challenges : Competing nucleophilic aromatic substitution at the 3-chloro position requires careful control of reaction conditions (temperature, catalyst loading).

Q. What computational methods are suitable for predicting the bioactivity of derivatives?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like AhR (aryl hydrocarbon receptor) or CRF1R (corticotropin-releasing factor receptor), leveraging known pyridazine analogs as templates .

- QSAR modeling : Train models on datasets of pyridazine derivatives with reported IC₅₀ values against enzymes (e.g., α-glucosidase) to predict activity of new analogs .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, prioritizing derivatives with favorable pharmacokinetic profiles.

Q. How can contradictory bioactivity data across studies be resolved?

Q. What strategies optimize this compound’s stability in biological assays?

- Hydrolysis mitigation : Replace the 3-chloro group with a more stable substituent (e.g., trifluoromethyl) or use prodrug approaches (e.g., esterification of the phenolic -OH) .

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and reduce degradation in physiological buffers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.